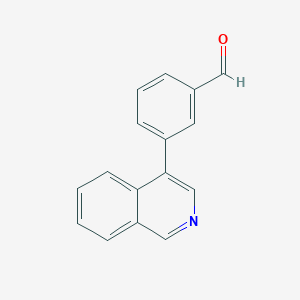

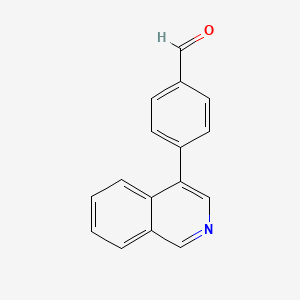

3-异喹啉-4-基苯甲醛

描述

3-Isoquinolin-4-ylbenzaldehyde is a compound that contains an isoquinoline moiety, which is a heterocyclic aromatic organic compound. Isoquinoline is a structural isomer of quinoline and is composed of a benzene ring fused to a pyridine ring . The compound also contains a benzaldehyde group .

Synthesis Analysis

The synthesis of isoquinoline derivatives has been greatly developed recently. A facile synthetic procedure for the production of N-alkylated 3,4-dihydroisoquinolinone derivatives is described. The desired products were obtained by N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts .Molecular Structure Analysis

Isoquinoline and its derivatives, such as 3-Isoquinolin-4-ylbenzaldehyde, are benzopyridines, which are composed of a benzene ring fused to a pyridine ring . The molecular formula of 4-Pyrid-3-ylbenzaldehyde, a similar compound, is C12H9NO .Chemical Reactions Analysis

Isoquinoline-based compounds, including 3-Isoquinolin-4-ylbenzaldehyde, can undergo diverse biological activities against various infective pathogens and neurodegenerative disorders . They can also participate in electrochemically-initiated processes and monitor redox-active intermediates formed chemically in solution .科学研究应用

多环化合物的合成

Ohta 等人(2009 年)的研究开发了一种新的铜催化合成 3-(氨基甲基)异喹啉稠合多环化合物的合成方法。该过程涉及 2-乙炔基苯甲醛与多聚甲醛和仲胺的曼尼希型反应,然后进行二胺组分处理,通过级联环化和氧化反应生成三环异喹啉。该方法允许在稠合异喹啉中构建各种环尺寸 (Ohta 等人,2009 年)。

异喹啉衍生物合成

Sakamoto 等人(2000 年)探索了邻位乙炔基苯甲醛衍生物环化反应生成异喹啉衍生物。他们得出结论,该反应通过离子过程进行,异喹啉 4-氢原子衍生自溶剂。该研究表明,2-乙炔基苯甲醛 O-甲基肟在伯醇和仲醇存在下可以发生环化,生成 3-取代的异喹啉 (Sakamoto 等人,2000 年)。

多米诺缩亚胺化/环异构化

Dell’Acqua 等人(2014 年)开发了一种使用 2-炔丙基苯甲醛合成 3-苄基异喹啉的方法。该过程在乙酸铵存在下利用微波促进的多米诺缩亚胺化/环异构化,在温和条件下生成了一系列 3-苄基异喹啉。该研究提出了该过程的两种替代反应机制 (Dell’Acqua 等人,2014 年)。

亲电环化合成

Araujo 等人(2020 年)报道了一种通过亲电环化合成 3-有机基-4-(有机基硫代)异喹啉-2-氧化物的方案。该合成涉及炔基苯甲醛肟和二有机基二硫代化合物,在 Oxone 的促进下进行,在超声波照射下以高达 93% 的收率实现。该方法证明了所产生的异喹啉-N-氧化物在进一步环化和脱氧反应中的合成效用 (Araujo 等人,2020 年)。

未来方向

Recent advances in the synthesis of isoquinoline derivatives, including 3-Isoquinolin-4-ylbenzaldehyde, have opened up new possibilities for the development of novel compounds with potent biological activity . The current gap between industrial needs and academic research in designing high-performance compounds suggests future research directions for advancing synthesis processes .

作用机制

Target of Action

3-Isoquinolin-4-ylbenzaldehyde is a type of benzaldehyde that has shown potent antifungal activity . The primary targets of this compound are the cellular antioxidation components of fungi, such as superoxide dismutases, glutathione reductase, etc . These targets play a crucial role in maintaining the redox homeostasis within the fungal cells .

Mode of Action

The compound interacts with its targets by disrupting the cellular antioxidation system . This disruption is achieved through the redox-active properties of the compound . The presence of an ortho-hydroxyl group in the aromatic ring of the compound increases its antifungal activity .

Biochemical Pathways

The disruption of the cellular antioxidation system leads to destabilization of cellular redox homeostasis . This destabilization affects various biochemical pathways within the fungal cells, leading to their inhibition

Result of Action

The result of the compound’s action is the effective inhibition of fungal growth . This is achieved through the disruption of cellular antioxidation and the destabilization of cellular redox homeostasis . The compound can also function as a chemosensitizing agent, enhancing the efficacy of conventional antifungal agents .

属性

IUPAC Name |

3-isoquinolin-4-ylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO/c18-11-12-4-3-6-13(8-12)16-10-17-9-14-5-1-2-7-15(14)16/h1-11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZYXFDGWNKTOBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC=C2C3=CC=CC(=C3)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

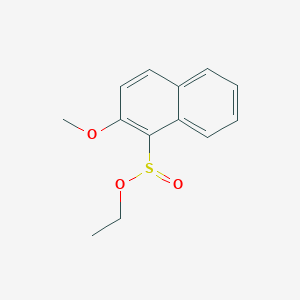

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(Tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B3074760.png)

![2-Chloro-4,6-dimethoxybenzo[d]thiazole](/img/structure/B3074808.png)

![4,4,5,5-Tetramethyl-2-[3-(10-phenyl-9-anthracenyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B3074812.png)

![4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]benzoic acid](/img/structure/B3074829.png)